molecular formula C19H29N3O2S2 B4283370 N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea

N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea

Cat. No. B4283370
M. Wt: 395.6 g/mol
InChI Key: YFFQBJVYWWUTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a protein known as soluble guanylate cyclase (sGC), which is an important target for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea involves the inhibition of N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a critical role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea, N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea reduces the levels of cGMP, leading to downstream effects on these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea are diverse and depend on the specific biological system being studied. In general, N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibition by this compound leads to decreased cGMP levels, which can result in smooth muscle contraction, platelet aggregation, and vasoconstriction. These effects are particularly relevant in the cardiovascular system, where N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibition can lead to decreased blood flow and increased blood pressure. However, N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibition can also have beneficial effects in certain contexts, such as reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea in lab experiments is its high potency and selectivity for N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibition. This allows for precise manipulation of the cGMP signaling pathway without affecting other pathways. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations. Careful dose-response studies are necessary to ensure that any observed effects are specific to N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibition.

Future Directions

There are several future directions for research involving N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea. One area of interest is the development of more potent and selective N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibitors, which could have improved therapeutic potential for diseases such as pulmonary hypertension and heart failure. Another area of research is the investigation of the downstream effects of N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibition in various biological systems, particularly in the context of inflammation and oxidative stress. Finally, there is potential for the use of N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibitors as research tools in neuroscience, where cGMP signaling plays a critical role in synaptic plasticity and neuronal function.

Scientific Research Applications

N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a valuable tool for scientific research. It is commonly used to study the role of N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea in various biological processes, such as cardiovascular function, inflammation, and neuronal signaling. This compound has also been used to investigate the potential therapeutic benefits of N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea inhibition in diseases such as pulmonary hypertension, heart failure, and stroke.

properties

IUPAC Name

1-cyclopentyl-3-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S2/c1-14-11-15(2)13-22(12-14)26(23,24)18-9-7-17(8-10-18)21-19(25)20-16-5-3-4-6-16/h7-10,14-16H,3-6,11-13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFQBJVYWWUTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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